Monacolin L

Description

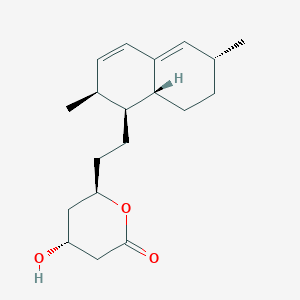

Structure

3D Structure

Properties

Molecular Formula |

C19H28O3 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

(4R,6R)-6-[2-[(1S,2S,6R,8aR)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one |

InChI |

InChI=1S/C19H28O3/c1-12-3-7-18-14(9-12)5-4-13(2)17(18)8-6-16-10-15(20)11-19(21)22-16/h4-5,9,12-13,15-18,20H,3,6-8,10-11H2,1-2H3/t12-,13+,15-,16-,17+,18+/m1/s1 |

InChI Key |

BKZPCUPKVCPRQW-MHMDBQTNSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O |

Canonical SMILES |

CC1CCC2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O |

Synonyms |

monacolin L |

Origin of Product |

United States |

Origin, Production, and Biosynthesis of Monacolin L

Fungal Sources for Monacolin L Production

Several fungal species are known to produce monacolins, including this compound, as part of their secondary metabolism. The primary genera associated with monacolin production are Monascus and Aspergillus.

Monascus Species in Fermentation Processes

Monascus species have been traditionally used in Asian countries for producing fermented foods like red yeast rice (angkak), which contains various monacolins researchgate.netmdpi.comfrontiersin.orgfspublishers.org. Monacolin K was first isolated from Monascus ruber researchgate.netfspublishers.org. Studies have shown that Monascus ruber, Monascus purpureus, Monascus pilosus, Monascus vitreus, and Monascus pubigerus are capable of producing mevinolin (monacolin K) scispace.com. Monacolin J and L have also been identified as intermediate metabolites in Monascus ruber scispace.com. The production of monacolins by Monascus species is influenced by factors such as the specific strain used and the fermentation conditions nih.gov.

Aspergillus Species and this compound Precursor Formation

Aspergillus terreus is another significant fungal source for lovastatin (B1675250) production, and it plays a crucial role in the biosynthesis of monacolins, including the precursors to this compound scispace.comsci-hub.seasm.org. The lovastatin biosynthetic gene cluster in A. terreus contains genes responsible for the synthesis of the polyketide backbone researchgate.netsci-hub.se. The enzyme LovB, a nonaketide synthase, along with the enoyl reductase LovC and thioesterase LovG, are responsible for the synthesis of dihydrothis compound, which is a precursor to this compound nih.govsci-hub.sefrontiersin.orguniprot.org. The subsequent conversion of dihydrothis compound to this compound is mediated by LovA researchgate.netnih.govresearchgate.net. While A. terreus is known for lovastatin production, studies have also investigated the heterologous synthesis of monacolin J (derived from this compound) in other Aspergillus species like Aspergillus niger by introducing the relevant biosynthetic genes nih.gov.

Fermentation Strategies for this compound and Related Monacolins

The production of monacolins, including this compound, is heavily reliant on controlled fungal fermentation processes. Two primary fermentation methods are employed: solid-state fermentation (SSF) and submerged fermentation (SmF).

Solid-State Fermentation Research

Solid-state fermentation involves the growth of fungi on solid substrates in the absence or near absence of free-flowing water mdpi.com. This method is considered advantageous for the production of certain secondary metabolites by fungi, as it can mimic their natural habitat and may lead to higher yields compared to submerged fermentation for some compounds researchgate.netnih.govemerald.com. Research on SSF for monacolin production, particularly monacolin K, using Monascus species has explored various parameters such as initial pH, moisture content, nutrient composition (carbon and nitrogen sources), and temperature profiles fspublishers.orgnih.gov. For instance, studies have shown that SSF conditions can result in significantly higher monacolin K content compared to SmF nih.gov.

Submerged Fermentation Research

Submerged fermentation involves cultivating microorganisms in a liquid medium mdpi.com. This method offers better control over parameters such as pH, temperature, aeration, and agitation, which can be crucial for optimizing metabolite production sbmu.ac.irsbmu.ac.ir. While SSF is often favored for certain Monascus products like red yeast rice, submerged fermentation is also used for monacolin production, particularly in the context of isolating specific compounds or for large-scale industrial processes mdpi.comnih.govemerald.com. Optimization studies in SmF for monacolin production by Monascus purpureus have focused on factors like nutrient concentrations, pH, temperature, and aeration rates sbmu.ac.irsbmu.ac.ir.

Optimization of Cultivation Conditions for Monacolin Production

Optimizing fermentation conditions is critical for enhancing the yield of monacolins. This involves manipulating various physical and nutritional factors. Key parameters investigated include temperature, pH, fermentation time, inoculum size, carbon and nitrogen sources, and the addition of specific nutrients or elicitors mdpi.comfspublishers.orgasm.orgsbmu.ac.irsbmu.ac.irnih.govfrontiersin.orgmdpi.com.

Research has shown that the optimal temperature for monacolin production can vary depending on the fungal strain nih.gov. Similarly, pH influences fungal growth and enzyme activity, thereby affecting metabolite synthesis nih.gov. The choice and concentration of carbon and nitrogen sources are also crucial, as they serve as precursors and can regulate the metabolic pathways involved in monacolin biosynthesis researchgate.netfspublishers.orgasm.orgfrontiersin.org. For example, studies have explored the impact of glucose, lactose, glutamate, and peptone on monacolin production fspublishers.orgasm.orgsbmu.ac.irsbmu.ac.ir. The addition of certain substances, such as glutamic acid or citric acid, has been shown to potentially enhance monacolin K synthesis in Monascus purpureus, highlighting the role of specific metabolites in influencing the pathway frontiersin.org. Optimization studies often employ methodologies like Response Surface Methodology to determine the optimal combination of factors for maximum monacolin yield sbmu.ac.irsbmu.ac.irscielo.br.

| Fungal Species | Fermentation Method | Key Optimization Parameters | Observed Effects | Source(s) |

| Monascus purpureus | SSF | Initial pH, Moisture content, Glucose, Peptone, MgSO4, KH2PO4, Temperature, Water addition timing | Optimized conditions yielded 9.5 mg/g MK in red yeast rice. | nih.gov |

| Monascus purpureus | SmF | Maltose, Peptone, MgSO4, MnSO4, KH2PO4, Thiamine, pH, Temperature, Agitation, Aeration | Optimized conditions yielded 309 µg/L lovastatin (Monacolin K) after 10 days. | sbmu.ac.irsbmu.ac.ir |

| Monascus strains | SSF | Carbon sources (soluble starch, glucose), Nitrogen sources (sodium nitrate (B79036), peptone) | Soluble starch and glucose significantly increased MK yield; Sodium nitrate and peptone also had positive effects. | fspublishers.org |

| Aspergillus terreus | Defined Medium | Carbon sources (glucose, lactose), Nitrogen sources (glutamate, histidine) | Glutamate and histidine gave highest lovastatin biosynthesis. Carbon source starvation was required for synthesis initiation. | asm.orgnih.gov |

| Monascus purpureus and Saccharomyces cerevisiae (co-culture) | SSF | Fermentation time, Temperature, Spore concentration, Inoculum ratio, Medium ratio | Optimized conditions for MK content (1.81 ± 0.05 mg/g) on selenium-enriched Lentinus edodes. | nih.gov |

Note: The table above presents selected research findings on the optimization of monacolin production, primarily focusing on Monacolin K as it is the most studied monacolin. However, the optimization of conditions for Monacolin K production often provides insights relevant to the production of other monacolins, including this compound, due to their shared biosynthetic pathway.

Detailed Biosynthetic Pathway of this compound

The biosynthesis of this compound is an intricate process involving a series of enzymatic reactions catalyzed by proteins encoded within the lov gene cluster. This pathway begins with the assembly of a polyketide chain, which is subsequently modified and cyclized to form the core structure of this compound.

Dihydrothis compound as the Direct Precursor

Dihydrothis compound is established as the direct precursor to this compound in the biosynthetic pathway. ebi.ac.ukjst.go.jpebi.ac.uknih.govuniprot.org In freshly harvested cultures of Aspergillus terreus grown for lovastatin production, this compound is often not detected initially but appears in significant quantities during the isolation process. ebi.ac.ukjst.go.jpnih.gov Research has identified a hydroxylated derivative of dihydrothis compound, specifically 3α-hydroxy-3,5-dihydrothis compound, which is unstable and readily converts to this compound under mildly acidic conditions and elevated temperatures through a dehydration reaction. ebi.ac.ukjst.go.jpebi.ac.uknih.gov This suggests that while dihydrothis compound is the initial product of the polyketide synthase, it may undergo a hydroxylation event before dehydrating to form the double bond characteristic of this compound.

Enzymatic Steps and Key Enzymes in this compound Formation

The formation of this compound from its precursors is catalyzed by specific enzymes encoded within the lov gene cluster.

Role of Lovastatin Nonaketide Synthase (LovB) and Enoylreductase (LovC) in Dihydrothis compound Synthesis

The initial and crucial step in the biosynthesis of the monacolin backbone, including dihydrothis compound, is carried out by the Lovastatin Nonaketide Synthase (LovB), a type I polyketide synthase (PKS). mdpi.comnih.govresearchgate.netwikipedia.orguniprot.orgresearchgate.netuniprot.orguniprot.org LovB is responsible for the iterative condensation of one acetyl-CoA starter unit and eight malonyl-CoA extender units, assembling the nonaketide chain that forms the core structure. uniprot.orguniprot.orguniprot.orguniprot.org

LovB functions in conjunction with the trans-acting enoylreductase enzyme encoded by lovC. nih.govuniprot.orgresearchgate.netwikipedia.orguniprot.orgresearchgate.netuniprot.orguniprot.org The collaboration between LovB and LovC is essential for the synthesis of dihydrothis compound, as LovB contains an inactive enoyl reductase domain, necessitating the action of LovC in trans to achieve the required reduction steps during the polyketide chain elongation. wikipedia.org The formation of a complex between LovB and LovC is important for the integrity of the catalytic process leading to dihydrothis compound acid synthesis. uniprot.org

Thioesterase (LovG) Involvement in Dihydrothis compound Release

Following the assembly of the dihydrothis compound backbone by LovB and LovC, the thioesterase enzyme encoded by lovG plays a critical role in releasing the completed polyketide chain from the LovB complex. nih.govnih.govuniprot.orgwikipedia.orguniprot.orguniprot.orguniprot.orgresearchgate.net This release step is necessary for the molecule to proceed through the subsequent enzymatic modifications that lead to this compound and ultimately lovastatin. LovG has also been shown to assist in the turnover of LovB by hydrolyzing incorrectly synthesized intermediates, thereby ensuring the efficiency of the biosynthetic pathway. researchgate.net

Cytochrome P450 Monooxygenase (LovA)-Catalyzed Oxidation to this compound

The conversion of dihydrothis compound to this compound involves an oxidative step catalyzed by the cytochrome P450 monooxygenase enzyme encoded by lovA. ebi.ac.uknih.govebi.ac.uknih.govuniprot.orgresearchgate.netwikipedia.orguniprot.orgresearchgate.netuniprot.orgresearchgate.netnih.govresearchgate.net LovA is a key enzyme in the later stages of monacolin biosynthesis. Specifically, LovA catalyzes the introduction of a double bond into the dihydrothis compound structure, resulting in the formation of this compound. ebi.ac.ukebi.ac.ukresearchgate.netnih.gov This reaction involves the oxidation of dihydrothis compound acid to this compound acid. ebi.ac.ukuniprot.orgnih.gov

Further Conversion of this compound to Monacolin J by LovA

Beyond the formation of this compound, the cytochrome P450 monooxygenase LovA is also responsible for the subsequent conversion of this compound to Monacolin J. ebi.ac.uknih.govebi.ac.uknih.govuniprot.orgresearchgate.netwikipedia.orguniprot.orgresearchgate.netuniprot.orgresearchgate.netnih.govresearchgate.netebi.ac.uknih.gov This step involves the hydroxylation of this compound at a specific position (C-8). ebi.ac.ukresearchgate.netnih.gov In vitro and in vivo studies have demonstrated that LovA catalyzes this regio- and stereo-specific hydroxylation, confirming its role in this oxidative transformation. ebi.ac.ukebi.ac.ukresearchgate.netnih.govebi.ac.uk This indicates that LovA performs at least two distinct oxidative reactions in the pathway leading to Monacolin J from dihydrothis compound: the introduction of the 4a,5-double bond (forming this compound) and the hydroxylation at C-8 (forming Monacolin J). ebi.ac.ukebi.ac.ukuniprot.orgresearchgate.netnih.gov

Genetic Regulation of this compound Biosynthesis within Gene Clusters

The genes responsible for the biosynthesis of this compound and related monacolins, including lovastatin, are typically organized into gene clusters in producing fungi like Aspergillus terreus and Monascus species researchgate.netfrontiersin.orgmdpi.com. These clusters contain the genes encoding the necessary enzymes, such as polyketide synthases (PKS), monooxygenases, reductases, and transesterases researchgate.netuniprot.orgmdpi.comgoogle.com.

In Aspergillus terreus, the gene cluster for lovastatin biosynthesis includes genes like lovB (nonaketide synthase), lovC (enoyl reductase), lovA (monooxygenase), lovG (thioesterase), lovF (diketide synthase), and lovD (transesterase) researchgate.netuniprot.orgnih.gov. The products of lovB and lovC are essential for synthesizing dihydrothis compound researchgate.netuniprot.org. LovA catalyzes the oxidation of dihydrothis compound to this compound and then to monacolin J uniprot.orgnih.gov.

In Monascus species, a similar gene cluster for monacolin K (lovastatin) biosynthesis has been identified, comprising nine genes designated mokA to mokI frontiersin.orgmdpi.com. These genes share significant homology with the lov genes in A. terreus, indicating conserved biosynthetic machinery mdpi.com. For instance, mokA and mokB in Monascus pilosus show high similarity to lovB and lovF in A. terreus, respectively, and possess similar functional domains mdpi.comfspublishers.org. The mokA gene encodes a polyketide synthase crucial for monacolin synthesis fspublishers.org. The mokE gene, homologous to lovC, is also essential for monacolin K biosynthesis in Monascus pilosus, potentially compensating for an inactive enoyl reductase domain in MokA mdpi.com.

The expression of genes within these clusters is subject to genetic regulation. For example, the mokH gene in Monascus pilosus encodes a Zn(II)2Cys6 DNA-binding protein that acts as a positive transcriptional regulator for monacolin K synthesis genes, thereby increasing yield fspublishers.org. Overexpression of certain genes within the mok cluster, such as mokC, mokD, mokE, and mokI in Monascus purpureus, has been shown to significantly increase monacolin K production frontiersin.orgmdpi.com. Similarly, in Aspergillus terreus, the global regulator gene LaeA is known to regulate the lovastatin biosynthetic gene cluster mdpi.com. Environmental conditions, such as temperature and pH, can also influence the expression levels of these genes and thus affect monacolin production nih.govfspublishers.org.

Heterologous Expression and Reconstitution of this compound Biosynthetic Pathways

Heterologous expression and reconstitution of biosynthetic pathways offer promising strategies for producing bioactive compounds, including this compound and its derivatives, in chassis microorganisms nih.gov. This approach can potentially overcome limitations associated with native producers, such as low titers and complex fermentation processes nih.gov.

Researchers have successfully reconstituted parts of the lovastatin/monacolin biosynthetic pathway, which includes the formation of this compound, in heterologous hosts like Aspergillus niger and Pichia pastoris nih.govresearchgate.netresearchgate.netnih.gov. For instance, the genes responsible for monacolin J biosynthesis (lovB, lovC, lovG, and lovA) from Aspergillus terreus have been heterologously integrated into the genome of Aspergillus niger nih.govresearchgate.netnih.gov. This engineered strain was capable of producing monacolin J, with yields reaching over 140 mg/L under optimized conditions nih.govnih.gov. This demonstrates the successful reconstitution of the pathway leading up to monacolin J, which involves this compound as an intermediate.

Another study successfully built the biosynthesis pathway of monacolin J in Pichia pastoris using CRISPR-Cas9 genome editing researchgate.net. The recombinant strain produced monacolin J, and further metabolic engineering, including increasing the gene dosage of rate-limiting steps, significantly enhanced the yield researchgate.net. These studies highlight the feasibility of reconstituting the enzymatic steps leading to this compound and subsequent intermediates in non-native fungal hosts.

The heterologous expression of these gene clusters or specific combinations of genes allows for the investigation of enzyme function and pathway intermediates in a controlled environment nih.gov. It also provides a platform for metabolic engineering to optimize the production of specific monacolins, including this compound or its downstream products like monacolin J and lovastatin nih.govresearchgate.net.

Molecular and Cellular Mechanisms Associated with Monacolin L Activity

Enzyme Inhibition and Molecular Interactions of Monacolin L

This compound is recognized as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a critical enzyme in the cholesterol biosynthesis pathway. jacc.orgnih.govmedchemexpress.com Like other statins, its mechanism of action involves interfering with the conversion of HMG-CoA to mevalonate, which is a rate-limiting step in cholesterol production. mdpi.com The structural similarity between the pharmacophore of statins, including this compound, and the HMG-CoA moiety allows for competitive and reversible binding to HMG-CoA reductase, thereby inhibiting the substrate from binding. mdpi.com This inhibition ultimately leads to a reduction in cholesterol synthesis. researchgate.net Monacolins, as a group, are known to reversibly inhibit this key enzyme. jacc.org

Kinematic studies reveal that the inhibitory effect of monacolins on HMG-CoA reductase is dose-dependent. nih.gov The inhibition is characterized as competitive, meaning this compound competes with the natural substrate (HMG-CoA) for the active site of the enzyme. nih.govmdpi.com While specific IC50 values for this compound are not extensively detailed in the provided results, related compounds offer insight. For instance, the acid form of monacolin J, a structural analog, has an IC50 of 3.3 μM on HMG-CoA reductase activity. nih.gov Another derivative, 6′a-hydroxymethyl monacolin J, demonstrated an IC50 of 285 μM. nih.gov These findings underscore that the inhibitory potency can vary significantly based on the specific chemical form of the monacolin.

Interaction with Hydroxymethylglutaryl-Coenzyme A (HMG-CoA) Reductase

Cellular Pathway Modulation by this compound in In Vitro Systems

In laboratory studies using cell cultures, this compound has demonstrated significant inhibitory effects on the proliferation of various cancer cells. mdpi.comnih.gov Research has shown that this compound, isolated from red yeast rice, exhibits strong anti-proliferative activity. mdpi.comnih.gov For example, studies on colon cancer cell lines, such as HCT-116 and HT-29, have shown that related monacolins can decrease cellular proliferation. nih.gov The anti-proliferative effects of this compound have been observed to be dose-dependent in cancer cell lines. mdpi.com

Table 1: Inhibitory Effects of this compound on Cancer Cell Proliferation

| Cell Line | Compound | Effect | Reference |

| K562 (Human Chronic Myelogenous Leukemia) | This compound | Strong anti-proliferative effects | mdpi.com |

| Ovary Cancer Cells | This compound | Anti-proliferative effects | nih.gov |

This table is generated based on the text and cited sources.

A notable mechanism of this compound's anticancer activity is its ability to inhibit telomerase. mdpi.comnih.gov Telomerase is an enzyme crucial for maintaining the length of telomeres, which are protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for uncontrolled cell division. researchgate.netdntb.gov.ua

This compound has been found to exert its anticancer effects by inhibiting telomerase activity. mdpi.comnih.gov This inhibition has been demonstrated to be comparable to that of the anticancer drug cisplatin (B142131) in TRAP-PCR assays. mdpi.comnih.gov Further investigation through Western blot analysis revealed that this compound completely suppresses the expression of the telomerase-related protein hTERT. mdpi.com This suppression of hTERT expression is a key factor in the telomerase inhibitory effect of this compound. mdpi.com

Table 2: Telomerase Inhibitory Profile of this compound

| Assay | Compound | Result | Comparison | Reference |

| TRAP-PCR | This compound | Positive telomerase inhibition | Similar to cisplatin | mdpi.comnih.gov |

| Western Blot | This compound | Complete suppression of hTERT protein expression | - | mdpi.com |

This table is generated based on the text and cited sources.

Modulation of Telomerase-Related Protein Expression (e.g., hTERT)

This compound has been identified as a modulator of key proteins involved in cellular immortality, a hallmark of cancer. Research into its mechanisms of action has revealed its ability to suppress the expression of the human telomerase reverse transcriptase (hTERT) protein. nih.gov Telomerase is an enzyme responsible for maintaining the length of telomeres at the ends of chromosomes, and its catalytic subunit, hTERT, is over-expressed in the vast majority of cancer cells, contributing to their unlimited proliferative potential. mdpi.comelifesciences.org

In a study investigating the anticancer properties of compounds isolated from red yeast rice, this compound was shown to completely suppress the expression of the hTERT protein in K562 leukemia cells. nih.gov This effect was observed using Western blot analysis after exposing the cells to a 10 µg/mL concentration of this compound for 24 hours. nih.gov The suppressive action of this compound on hTERT was comparable to that of the established anticancer drug cis-platinum, highlighting a significant molecular mechanism through which it may exert its anticancer effects. nih.gov Downregulation of hTERT is considered a viable strategy for cancer therapy, as it can lead to the shortening of telomeres and ultimately trigger cell senescence or apoptosis. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Influence of Structural Moieties on Molecular Interactions

The primary mechanism of action for many monacolins, including this compound, is the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. mdpi.comfrontiersin.org The structure of monacolins is central to this activity. Monacolins exist in two forms: a lactone form and a hydroxy acid form. mdpi.com this compound is typically found in the lactone form. nih.govjst.go.jp For bioactivity, the lactone ring needs to be hydrolyzed in the body by esterases to its corresponding open hydroxy acid form. mdpi.com This open-ring structure is structurally similar to the HMG-CoA substrate, allowing it to act as a competitive inhibitor of the HMG-CoA reductase enzyme. mdpi.com

The specific structural moieties of different monacolin analogues also influence their other biological activities, such as cytotoxicity. For instance, studies on dehydromonacolins, which can be derived from compounds like this compound through chemical reactions, have shown varying levels of cytotoxic activity against different cancer cell lines. nih.govacs.orgresearchgate.net The presence and nature of the side chain on the polyketide structure are critical. For example, a dehydromonacolin possessing a C2 side chain, which is unusual for the natural monacolin family, exhibited moderate cytotoxic activity. nih.govacs.org The structure of dehydrothis compound was confirmed through an elimination reaction of this compound, indicating a direct structural relationship that can be modified to alter bioactivity. nih.govacs.org

Comparative Analysis of this compound with Other Monacolins for Bioactivity

This compound is one of several monacolin compounds found in red yeast rice, each with a distinct profile of biological activity. nih.govresearchgate.net Early research demonstrated that this compound, alongside Monacolin J, M, and X, inhibits HMG-CoA reductase. mdpi.comfrontiersin.org

More recent comparative studies have explored other activities. In terms of anticancer mechanisms, this compound was found to be a potent inducer of apoptosis, while also exhibiting telomerase inhibitory effects through the suppression of hTERT. nih.govnih.gov When compared with the red pigment rubropunctatin (B192291), also from red yeast rice, this compound showed stronger apoptosis-inducing activity. nih.gov In contrast, rubropunctatin showed a comparable telomerase inhibitory effect but was weaker at inducing apoptosis. nih.gov

Below is a data table summarizing the comparative bioactivities of this compound and other selected monacolins based on available research findings.

| Compound | HMG-CoA Reductase Inhibition | Telomerase Inhibition (hTERT Suppression) | Apoptosis Induction | Cytotoxicity |

| This compound | Yes mdpi.comfrontiersin.org | Yes (Complete suppression in K562 cells) nih.gov | Strong nih.gov | Moderate (activity varies by analogue) acs.org |

| Monacolin K (Lovastatin) | Yes (Potent) mdpi.com | Not specified in compared sources | Not specified in compared sources | Dehydro- (B1235302) form is highly potent nih.govacs.org |

| Monacolin J | Yes mdpi.comfrontiersin.org | Not specified in compared sources | Not specified in compared sources | Activity reported for dehydro- form nih.govacs.org |

| Rubropunctatin | Not specified in compared sources | Yes (Comparable to this compound) nih.gov | Weak nih.gov | Strong (Comparable to cis-platinum) nih.gov |

Advanced Analytical and Structural Elucidation Methodologies for Monacolin L

Extraction and Purification Techniques for Monacolin L from Fungal Fermentation

The initial step in the analysis of this compound from its natural source, typically a fungal fermentation broth or solid-state culture, is its efficient extraction and subsequent purification. The choice of solvent and extraction conditions plays a pivotal role in maximizing the yield of this compound while minimizing the co-extraction of interfering compounds.

Methanol (B129727) and ethanol (B145695) have been identified as highly effective solvents for the extraction of monacolins, including this compound, due to their ability to extract a significant amount of the target compounds and their various derivatives. nih.gov The optimization of extraction parameters is critical. For instance, in solid-state fermentation (SSF) of Monascus purpureus, an optimal extraction of monacolins was achieved using a 75:25 ethanol/water solution at 60°C for 2 hours with agitation. nih.gov For submerged fermentation (SmF), a 1:1 (v/v) mixture of concentrated ethanol with the sample under the same temperature and time conditions proved to be effective. nih.gov

Following extraction, purification is often necessary to isolate this compound from the complex mixture of other monacolins, pigments, and secondary metabolites present in the crude extract. humanjournals.comscispace.com Open column chromatography is a commonly employed technique for this purpose. humanjournals.com By utilizing a stationary phase like silica (B1680970) gel and a suitable mobile phase, it is possible to separate compounds based on their polarity, leading to the isolation of pure or significantly enriched this compound fractions. humanjournals.comscispace.com

A lactonization step can be incorporated into the sample preparation process to address the potential for false-positive results during identification. This involves treating the extract with a base, such as 0.1 N NaOH, to convert any hydroxyl acid forms of monacolins to their corresponding lactone forms, which can then be analyzed. nih.gov

Table 1: Optimized Extraction Conditions for Monacolins

| Parameter | Solid-State Fermentation (SSF) | Submerged Fermentation (SmF) |

| Solvent | 75:25 Ethanol/Water | Concentrated Ethanol |

| Sample to Solvent Ratio | - | 1:1 (v/v) |

| Temperature | 60°C | 60°C |

| Time | 2 hours | 2 hours |

| Agitation | Shaking | Shaking |

Chromatographic Methods for Detection and Quantification of this compound

Chromatographic techniques are the cornerstone for the sensitive and selective detection and quantification of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are considered the gold standard methods for the analysis of monacolins. researchgate.netmdpi.comnih.gov These techniques, often coupled with a photodiode array (PDA) or UV detector, allow for the separation, identification, and quantification of this compound and other related compounds. researchgate.netmdpi.commdpi.comnih.gov

The separation is typically achieved on a C18 reversed-phase column. nih.gov The mobile phase composition is a critical parameter that is optimized to achieve good resolution between the different monacolins. A common mobile phase consists of a mixture of acetonitrile (B52724) and an acidified aqueous solution, such as 0.1% trifluoroacetic acid. nih.gov The use of acetonitrile is often favored over methanol due to its lower viscosity, which results in lower back pressure. researchgate.net The UV detection of monacolins is typically performed at specific wavelengths, with characteristic absorption maxima around 232, 239, and 248 nm. nih.gov

UHPLC methods offer significant advantages over traditional HPLC, including improved resolution, faster analysis times, and reduced solvent consumption. researchgate.netmdpi.com This makes UHPLC particularly suitable for high-throughput analysis of a large number of samples.

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides an even higher level of sensitivity and specificity for the analysis of this compound. researchgate.netmdpi.commyfoodresearch.com Tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) are powerful tools for both quantitative and qualitative analysis. mdpi.comsemanticscholar.orgnih.gov

In LC-MS/MS, specific precursor-to-product ion transitions can be monitored in the multiple reaction monitoring (MRM) mode, which significantly enhances selectivity and reduces matrix interference. mdpi.com This technique is particularly useful for the accurate quantification of this compound in complex matrices like red yeast rice. myfoodresearch.commdpi.com

LC-HRMS, often utilizing Orbitrap or time-of-flight (TOF) mass analyzers, provides highly accurate mass measurements, enabling the confident identification of this compound and the elucidation of its elemental composition. nih.govnih.govgrupobiomaster.comresearchgate.net For instance, the acid form of Monacolin J, a related compound, was detected with an exact mass of 339.22 ([M-H]+) using LC-HR-ESIMS. nih.govresearchgate.net

While less common than LC-based methods for monacolin analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the detection of these compounds. semanticscholar.orgnih.gov GC-MS offers high sensitivity and selectivity and is a valuable tool for the qualitative and quantitative analysis of complex mixtures. mfd.org.mk Prior to GC-MS analysis, a derivatization step is often required to increase the volatility and thermal stability of the monacolins. The mass spectra obtained from GC-MS provide valuable structural information that can be used for identification by comparing it to spectral libraries. mfd.org.mk

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and LC-HR-ESIMS for this compound Analysis

Spectroscopic Techniques for this compound Structural Elucidation and Confirmation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the definitive structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure of molecules. semanticscholar.orgnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized for the complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) signals of this compound. humanjournals.comresearchgate.net

The ¹H-NMR spectrum provides information about the different types of protons present in the molecule and their chemical environment. nih.gov For the structural elucidation of monacolin analogs, various 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity between protons and carbons within the molecule. researchgate.netnih.gov The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is used to determine the spatial proximity of protons, which is crucial for deducing the stereochemistry of the molecule. researchgate.net High-resolution mass spectrometry (HRMS) data is often used in conjunction with NMR data to confirm the molecular formula. humanjournals.comresearchgate.net

Table 2: Analytical Techniques for this compound

| Technique | Application | Key Features |

| HPLC/UHPLC-DAD/UV | Quantification and Detection | Gold standard, good resolution, UV spectral patterns for identification. researchgate.netmdpi.comnih.gov |

| LC-MS/MS | Quantification and Confirmation | High sensitivity and specificity, MRM mode reduces matrix effects. myfoodresearch.commdpi.com |

| LC-HR-ESIMS | Identification and Structural Information | Accurate mass measurement, determination of elemental composition. nih.govnih.govgrupobiomaster.comresearchgate.net |

| GC-MS/MS | Detection and Quantification | High sensitivity, requires derivatization. semanticscholar.orgnih.govmfd.org.mk |

| NMR Spectroscopy | Structural Elucidation and Confirmation | Provides detailed structural information, non-destructive. humanjournals.comresearchgate.netnih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound, providing precise data on its molecular weight and characteristic fragmentation patterns. researchgate.net When coupled with liquid chromatography (LC), techniques like high-resolution tandem mass spectrometry (HR-MS/MS) and quadrupole time-of-flight (Q-TOF) mass spectrometry enable the accurate identification of this compound and its related forms, even in complex matrices. nih.govgrupobiomaster.com

The molecular identity of this compound and its hydroxyl acid form (MLA) can be confirmed through their accurate mass measurements. For MLA, the molecular formula C₁₉H₃₀O₄ results in a calculated mass of 322.2144 Da. nih.gov In analyses, it is typically observed as a protonated molecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺. nih.gov The lactone form, this compound, has a molecular weight of 304 g/mol . myfoodresearch.com

Tandem mass spectrometry (MS/MS) provides deeper structural insights by detailing the fragmentation of the parent ion. The fragmentation pattern is reproducible and offers valuable information about the molecule's chemical structure. acdlabs.com For instance, the MS/MS fragmentation of this compound hydroxyl acid (MLA) produces a series of characteristic product ions that are used for its unambiguous identification. nih.gov

| Compound | Molecular Formula | Calculated Mass (Da) | Observed Ion [Type] | Observed m/z | Key MS/MS Fragment Ions (m/z) |

|---|---|---|---|---|---|

| This compound | C₁₉H₂₈O₃ | 304.2038 | [M+H]⁺ | 305.2111 | Data not specifically detailed in sources. |

| This compound Hydroxyl Acid (MLA) | C₁₉H₃₀O₄ | 322.2144 | [M+H]⁺ | 323.2222 | 305.2126, 287.1986, 269.1901, 225.1640, 203.1800 nih.gov |

| This compound Hydroxyl Acid (MLA) | C₁₉H₃₀O₄ | 322.2144 | [M+Na]⁺ | 345.2042 | Data not specifically detailed in sources. nih.gov |

Development and Validation of Robust Analytical Methods for Research Purity and Quantification

The development and validation of robust analytical methods are critical for ensuring the accuracy of research-grade purity assessments and the quantification of this compound. nih.gov The gold standard for this purpose is Ultra-High-Performance Liquid Chromatography (UHPLC) or HPLC, typically utilizing a reversed-phase C18 or C4 column, coupled with DAD and MS detectors. mdpi.comresearchgate.netmdpi.com

Method development focuses on optimizing the separation of this compound from a complex mixture of structurally similar monacolins and other matrix components. uantwerpen.beresearchgate.net This involves the careful selection of the mobile phase, which often consists of an organic solvent like acetonitrile and acidified water, run in a gradient or isocratic mode. nih.govmdpi.com The goal is to achieve high resolution and symmetrical peak shapes in a reasonable analysis time. mdpi.com

Once a method is developed, it must undergo rigorous validation to demonstrate its reliability, as outlined by regulatory guidelines. nih.gov Validation confirms that the method is suitable for its intended purpose. Key parameters that are evaluated include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. uantwerpen.be

Accuracy: The closeness of the test results to the true value, often assessed through recovery experiments by spiking a blank matrix with a known amount of the analyte. uantwerpen.be

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Sensitivity: The method's ability to detect low concentrations of the analyte, defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). mdpi.com

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or other matrix components. mdpi.com

Quantification of this compound is typically performed using an external standard calibration curve. unisi.it However, due to the limited commercial availability of a certified this compound standard, studies often quantify it semi-quantitatively by using the calibration curve of a more common standard, such as Monacolin K (mevinolin), and expressing the result in "mevinolin equivalents". unisi.it

| Validation Parameter | Typical Acceptance Criteria/Finding | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.99 | researchgate.net |

| Accuracy (Mean Recovery %) | 98.75% (within accepted range of 97-103%) | uantwerpen.be |

| Precision (Relative Standard Deviation, RSD%) | < 5% | nih.gov |

| Limit of Quantification (LOQ) | Method-specific; e.g., 0.533 - 0.703 µg/mL for monacolins in one UHPLC-DAD method. | mdpi.com |

The combination of a validated chromatographic method with multi-modal detection (UV-Vis and MS) provides the highest level of confidence for both the purity assessment and accurate quantification of this compound in research settings. nih.gov

Emerging Research Perspectives on Monacolin L

Exploration of Unconventional Fungal Strains for Monacolin L Biosynthesis

While Penicillium citrinum and Penicillium brevicompactum were among the initial fungal species identified as producers of Compactin (this compound), investigations are ongoing to explore unconventional fungal strains that may offer advantages in terms of yield or novel monacolin production. wiley-vch.deebi.ac.uk Studies have noted the production of monacolins, including this compound, by various Monascus strains, such as Monascus ruber and Monascus purpureus. scispace.comresearchgate.netresearchgate.net Although Aspergillus terreus is primarily known for producing lovastatin (B1675250) (Monacolin K), some research indicates its involvement in the biosynthesis pathway leading to monacolins like this compound. nih.govscispace.comresearchgate.netsci-hub.se The identification of diverse fungal producers highlights the potential for discovering strains with enhanced natural production capabilities or unique metabolic profiles. scispace.combiozoojournals.roacs.org For instance, certain Monascus strains have been evaluated for their ability to produce monacolins, with variations observed in the specific types and quantities produced. scispace.comijpsonline.com

Advanced Genetic Engineering and Synthetic Biology Approaches for Enhanced Production and Novel Analogues

Genetic engineering and synthetic biology are being increasingly applied to optimize the production of this compound and develop novel analogues. The biosynthetic pathway of compactin (this compound) involves a gene cluster, which has been characterized in P. citrinum. researchgate.net This cluster includes genes such as mlcA-H and mlcR. researchgate.net In the context of related statins like lovastatin (Monacolin K), the corresponding gene cluster (lov or mok) has been studied, revealing genes like lovB (nonaketide synthase) and lovA (monooxygenase) involved in the formation of dihydrothis compound and its subsequent conversion to monacolin J and then lovastatin. sci-hub.seuniprot.orgnih.gov

Genetic manipulation, such as overexpression of key genes within these clusters, has shown potential to increase monacolin production. researchgate.netfrontiersin.orgresearchgate.net For example, overexpression of certain genes in the monacolin K gene cluster in Monascus purpureus has been explored to improve yields. frontiersin.orgresearchgate.net Heterologous expression of monacolin biosynthetic genes in different fungal hosts, such as Aspergillus niger, is also being investigated as a strategy for more efficient or controlled production of monacolins like monacolin J, a precursor to lovastatin, which involves this compound in its pathway. nih.gov

Synthetic biology approaches aim to reconstruct or modify entire biosynthetic pathways in suitable host organisms to achieve high-level production or create engineered monacolin structures. researchgate.netiuk-business-connect.org.uk This involves understanding the enzymatic steps and regulatory mechanisms governing monacolin biosynthesis. researchgate.net

Elucidation of Novel Molecular Targets and Mechanistic Insights Beyond HMG-CoA Reductase Inhibition

While the primary mechanism of action for this compound is the competitive inhibition of HMG-CoA reductase, research is exploring potential novel molecular targets and mechanistic insights beyond this well-established pathway. wiley-vch.denih.govmdpi.com Studies have indicated that statins, including compactin (this compound), may exert effects through mechanisms independent of HMG-CoA reductase inhibition, often referred to as pleiotropic effects. researchgate.netjci.orgnih.gov

Emerging research suggests potential interactions with other cellular pathways and proteins. For instance, compactin has been shown to suppress the biosynthesis of certain mycotoxins, such as zearalenone (B1683625) (ZEN) and deoxynivalenol (B1670258) (DON), in Fusarium culmorum. mdpi.com This inhibition appears to involve effects on the transcription of genes related to mycotoxin biosynthesis and the G-protein-cAMP-PKA signaling pathway. mdpi.com This indicates potential interactions with fungal specific metabolic and regulatory networks distinct from cholesterol synthesis inhibition in mammals.

Further research is needed to fully elucidate these alternative molecular targets and the precise mechanisms by which this compound exerts these effects in various biological systems.

Development of Isotope-Labeling Strategies for this compound Biosynthesis Tracing and Metabolic Studies

Isotope-labeling strategies are valuable tools for tracing the biosynthesis of this compound and studying its metabolic fate. By incorporating stable isotopes, such as 13C, 15N, or 2H, into precursor molecules, researchers can track their incorporation into this compound through the biosynthetic pathway. doi.orgcreative-proteomics.comnih.gov

Early studies on compactin and lovastatin biosynthesis utilized isotopic labeling (e.g., with acetate (B1210297) and methionine) to determine the origin of carbon atoms in the molecule, confirming their polyketide nature. researchgate.netresearchgate.net More advanced stable isotope labeling techniques, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR), allow for detailed analysis of metabolic fluxes and the identification of intermediates in complex biosynthetic pathways. doi.orgcreative-proteomics.comnih.gov

These strategies can help to:

Elucidate the sequence of enzymatic reactions involved in this compound synthesis.

Identify novel intermediates or shunt products.

Quantify the contribution of different metabolic pathways under various conditions.

Study the metabolism and potential biotransformation of this compound in biological systems. ijpsonline.com

While general principles of stable isotope labeling in metabolomics are well-established, specific applications to the detailed tracing of this compound biosynthesis and metabolism in different fungal strains or host systems represent an active area of research. doi.orgnih.gov

Computational Chemistry and Molecular Dynamics Simulations for this compound-Target Interactions

Computational chemistry and molecular dynamics (MD) simulations are increasingly employed to gain insights into the interaction of this compound with its molecular targets, particularly HMG-CoA reductase, at an atomic level. myfoodresearch.comresearchgate.netacs.orgmdpi.com

Molecular docking studies can predict the likely binding poses and affinities of this compound within the active site of HMG-CoA reductase. myfoodresearch.com These studies often compare the binding of this compound (or its active hydroxy acid form) to that of the natural substrate, HMG-CoA, and other statins. wiley-vch.demyfoodresearch.com For example, computational studies on monacolin compounds, including this compound, have explored their binding interactions with the HMG-CoA reductase enzyme, suggesting stable conformations within the active site. myfoodresearch.com

Molecular dynamics simulations provide a dynamic view of the ligand-protein interaction over time, allowing researchers to study the stability of the complex, conformational changes in the enzyme upon ligand binding, and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. myfoodresearch.comresearchgate.netacs.orgmdpi.com MD simulations can help to understand the molecular basis for the potent inhibitory activity of this compound and potentially guide the design of novel analogues with improved binding characteristics. myfoodresearch.comrsc.org Studies have used MD simulations to analyze the binding modes of compactin in enzyme active sites, such as cytochrome P450 enzymes involved in its biotransformation. researchgate.net

These computational approaches complement experimental studies by providing detailed mechanistic insights into the molecular recognition and binding events that underlie the biological activity of this compound. myfoodresearch.comresearchgate.netrsc.org

Data Table Example (Simulated Interactive Table):

| Research Area | Key Findings/Approaches | Relevant Organisms/Targets |

| Exploration of Unconventional Fungal Strains | Identification of this compound production in various Monascus species; search for higher-yielding or novel strains. scispace.comresearchgate.net | Monascus ruber, Monascus purpureus, Penicillium spp. ebi.ac.ukscispace.comresearchgate.net |

| Advanced Genetic Engineering and Synthetic Biology | Overexpression of biosynthetic genes; heterologous expression of gene clusters; pathway reconstruction. researchgate.netnih.govfrontiersin.orgresearchgate.net | Penicillium citrinum, Aspergillus terreus, Monascus spp., Aspergillus niger. sci-hub.seresearchgate.netnih.govfrontiersin.orgresearchgate.net |

| Elucidation of Novel Molecular Targets and Mechanistic Insights | Investigation of effects beyond HMG-CoA reductase inhibition; suppression of mycotoxin biosynthesis. jci.orgmdpi.com | Fusarium culmorum, various cellular pathways. mdpi.com |

| Development of Isotope-Labeling Strategies | Tracing carbon flow from precursors; identification of intermediates; metabolic flux analysis. researchgate.netdoi.orgnih.govresearchgate.net | Fungal cultures (e.g., Penicillium, Monascus). researchgate.netresearchgate.net |

| Computational Chemistry and Molecular Dynamics Simulations | Prediction of binding poses and affinities; analysis of protein-ligand interactions; conformational studies. myfoodresearch.comresearchgate.netmdpi.com | HMG-CoA reductase, other potential target proteins. myfoodresearch.comresearchgate.net |

Q & A

Basic Research Questions

Q. How can Monacolin L be reliably distinguished from other monacolins (e.g., Monacolin K) in complex biological matrices?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS). Retention times and spectral profiles should be validated against certified standards. For instance, Supplementary File 1 in provides an HPLC chromatogram for Monacolin K, which can be adapted with adjustments to mobile phase gradients and column specifications to resolve this compound. Cross-referencing with polyketide pathway intermediates (e.g., dihydrothis compound) is critical, as described in orthogonal experimental designs for biosynthetic pathways .

Q. What experimental designs are suitable for optimizing this compound production in microbial systems?

- Methodological Answer : Begin with single-factor experiments to identify critical parameters (e.g., pH, carbon sources), followed by statistical approaches like Plackett-Burman screening to isolate significant variables (Table S2 in ). Advanced optimization can employ response surface methodology (RSM) via Box-Behnken designs (Table S3 in ) to model interactions between variables (e.g., nitrogen levels, fermentation time). Ensure reproducibility by adhering to standardized protocols for microbial culture and metabolite extraction, as outlined in for experimental reporting .

Q. How does this compound biosynthesis correlate with co-produced metabolites like citrinin in Monascus species?

- Methodological Answer : Monitor temporal metabolite profiles using LC-MS/MS during fermentation (Fig. 1 in ). Quantify gene expression (e.g., mokA–mokI and LaeA) via RT-qPCR to assess regulatory overlaps between monacolin and citrinin pathways. demonstrates how citric acid modulates membrane permeability and gene expression, which can be adapted to decouple undesirable metabolite synthesis .

Advanced Research Questions

Q. What strategies address contradictory findings on this compound’s bioactivity compared to Monacolin K?

- Methodological Answer : Conduct comparative in vitro assays (e.g., HMG-CoA reductase inhibition) under standardized conditions. Use isogenic microbial strains engineered to produce only this compound or K (). Address discrepancies by evaluating bioavailability differences, such as esterase-mediated activation in vivo, as noted in . Meta-analyses should account for study design flaws (e.g., insufficient blinding, small sample sizes) per ’s guidelines for interpreting observational data .

Q. How can transcriptional device libraries enhance this compound yield in non-native hosts like Pichia pastoris?

- Methodological Answer : Design inducible transcriptional devices (iTRDL) by fusing bacterial DNA-binding proteins with yeast transactivation domains (). Use full factorial designs to test promoter-device combinations for pathway genes (e.g., mokH). Monitor flux using ¹³C metabolic flux analysis (MFA) to identify bottlenecks. reports a 5.5-fold increase in dihydrothis compound production using this approach, adaptable to this compound .

Q. What mechanisms explain the upregulation of this compound biosynthesis under acidic stress in Monascus purpureus?

- Methodological Answer : Perform transcriptome and proteome profiling under varying citric acid concentrations ( ). Validate hypotheses via CRISPR-Cas9 knockout of stress-responsive genes (e.g., cat1 for catalase). Use scanning electron microscopy (SEM) to correlate membrane permeability changes with extracellular this compound accumulation, as shown in . Statistical validation requires ANOVA with post-hoc tests to confirm significance .

Methodological Considerations

- Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) from to evaluate conflicting results. For example, if this compound shows variable efficacy across studies, assess whether differences stem from assay conditions (e.g., cell lines, substrate concentrations) or statistical power limitations .

- Reproducibility : Follow ’s guidelines for detailing experimental protocols, including strain identifiers, growth conditions, and raw data deposition. Use Supplementary Materials to report full spectral datasets and instrument parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.